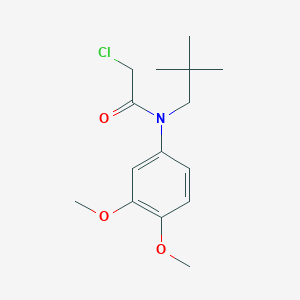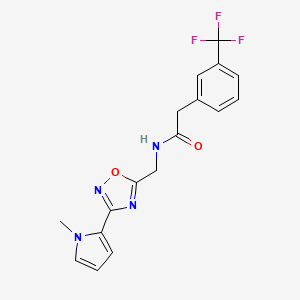![molecular formula C11H22N2O3 B2942516 N-[(2-methylpropyl)carbamoyl]isoleucine CAS No. 1008202-20-7](/img/structure/B2942516.png)
N-[(2-methylpropyl)carbamoyl]isoleucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-methylpropyl)carbamoyl]isoleucine is a synthetic compound known for its role as an analogue of adenosine monophosphate (AMP). This compound is particularly significant in scientific research due to its ability to activate AMP-activated protein kinase (AMPK), a key enzyme involved in cellular energy homeostasis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methylpropyl)carbamoyl]isoleucine typically involves the reaction of isoleucine with 2-methylpropyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure the stability of the reactants and the product. The reaction mixture is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions
N-[(2-methylpropyl)carbamoyl]isoleucine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamoyl derivatives.
科学研究应用
N-[(2-methylpropyl)carbamoyl]isoleucine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound in mechanistic studies.
Biology: Employed in studies involving AMPK activation and its effects on cellular metabolism.
Medicine: Investigated for its potential therapeutic effects in metabolic disorders and as a tool in drug discovery.
Industry: Utilized in the development of biochemical assays and as a standard in analytical chemistry.
作用机制
The primary mechanism of action of N-[(2-methylpropyl)carbamoyl]isoleucine involves the activation of AMP-activated protein kinase (AMPK). Upon activation, AMPK phosphorylates various downstream targets involved in metabolic pathways, leading to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. This activation helps maintain cellular energy balance and has potential therapeutic implications in metabolic diseases.
相似化合物的比较
Similar Compounds
N-carbamoylisoleucine: Lacks the 2-methylpropyl group, resulting in different biological activity.
N-[(2-methylpropyl)carbamoyl]valine: Similar structure but with valine instead of isoleucine, leading to variations in AMPK activation potency.
Uniqueness
N-[(2-methylpropyl)carbamoyl]isoleucine is unique due to its specific structure, which allows for effective activation of AMPK. This makes it a valuable tool in research focused on metabolic regulation and potential therapeutic applications.
属性
IUPAC Name |
3-methyl-2-(2-methylpropylcarbamoylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-5-8(4)9(10(14)15)13-11(16)12-6-7(2)3/h7-9H,5-6H2,1-4H3,(H,14,15)(H2,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDFZSIYTRNVEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
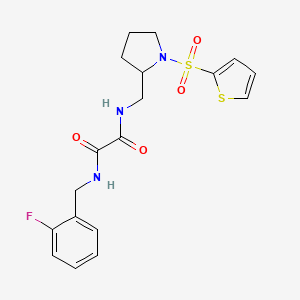
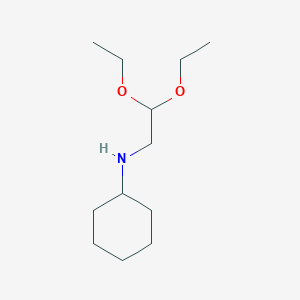
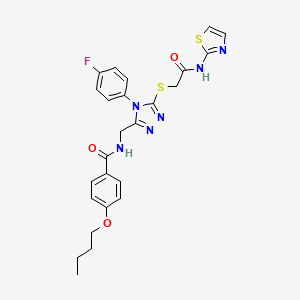
![Tert-butyl 7-[(5-chloropyrazin-2-yl)methyl]-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2942437.png)
![2-(4-CHLOROPHENOXY)-N-[3-(DIMETHYLAMINO)PROPYL]-N-(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE HYDROCHLORIDE](/img/structure/B2942440.png)
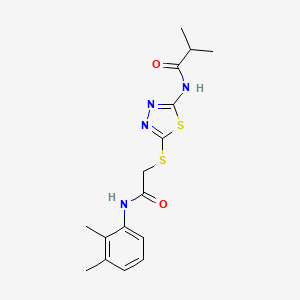

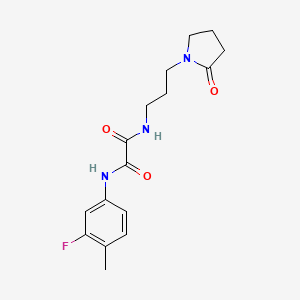

![N-(benzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2942447.png)
![3-(2-Methoxyphenyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2942450.png)
![2-(methylsulfanyl)-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)pyridine-3-carboxamide](/img/structure/B2942451.png)
